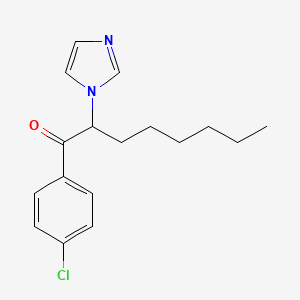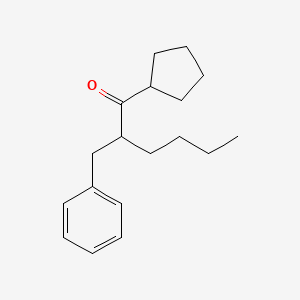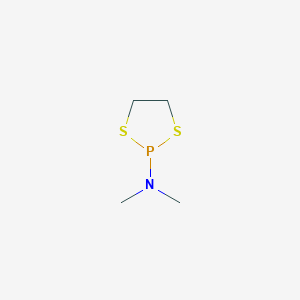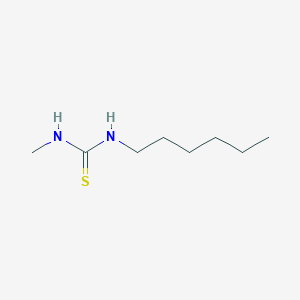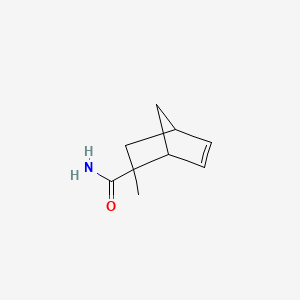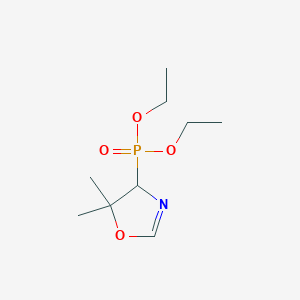
Diethyl (5,5-dimethyl-4,5-dihydro-1,3-oxazol-4-yl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl (5,5-dimethyl-4,5-dihydro-1,3-oxazol-4-yl)phosphonate is an organophosphorus compound featuring an oxazoline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (5,5-dimethyl-4,5-dihydro-1,3-oxazol-4-yl)phosphonate typically involves the reaction of diethyl phosphite with 5,5-dimethyl-4,5-dihydro-1,3-oxazoline under controlled conditions. The reaction is often catalyzed by a base such as sodium methoxide or potassium tert-butoxide, and it is carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl (5,5-dimethyl-4,5-dihydro-1,3-oxazol-4-yl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine oxides, and various substituted oxazoline derivatives, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Diethyl (5,5-dimethyl-4,5-dihydro-1,3-oxazol-4-yl)phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Research is ongoing into its potential use as a precursor for the synthesis of pharmaceutical agents.
Industry: It is utilized in the development of flame retardants and plasticizers due to its phosphorus content.
Wirkmechanismus
The mechanism of action of Diethyl (5,5-dimethyl-4,5-dihydro-1,3-oxazol-4-yl)phosphonate involves its interaction with molecular targets such as enzymes and receptors. The oxazoline ring can participate in hydrogen bonding and electrostatic interactions, while the phosphonate group can form covalent bonds with nucleophilic sites on proteins and other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate: Used as a hydrogen source in organocatalytic reductive amination and conjugate reduction.
Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate: Formed during the oxidation of 4-substituted Hantsch dihydropyridines.
Diethyl[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]phosphonate: Functions as an antioxidant in polymers.
Uniqueness
Diethyl (5,5-dimethyl-4,5-dihydro-1,3-oxazol-4-yl)phosphonate is unique due to its oxazoline ring, which imparts distinct chemical reactivity and biological activity compared to other phosphonate compounds. Its ability to form stable complexes with metal ions and its potential as a versatile building block in organic synthesis further distinguish it from similar compounds.
Eigenschaften
CAS-Nummer |
41004-02-8 |
|---|---|
Molekularformel |
C9H18NO4P |
Molekulargewicht |
235.22 g/mol |
IUPAC-Name |
4-diethoxyphosphoryl-5,5-dimethyl-4H-1,3-oxazole |
InChI |
InChI=1S/C9H18NO4P/c1-5-13-15(11,14-6-2)8-9(3,4)12-7-10-8/h7-8H,5-6H2,1-4H3 |
InChI-Schlüssel |
JHFNNRIZCWIQPC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(C1C(OC=N1)(C)C)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


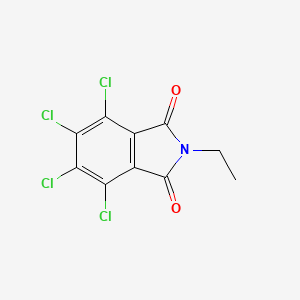
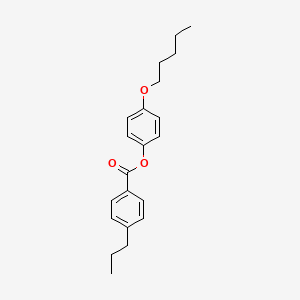
![1-{4-[(E)-(4-Methylphenyl)diazenyl]phenyl}piperidine](/img/structure/B14651273.png)

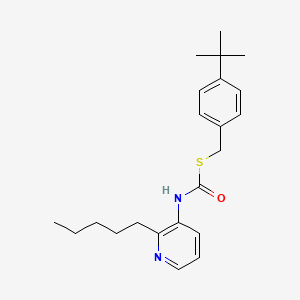
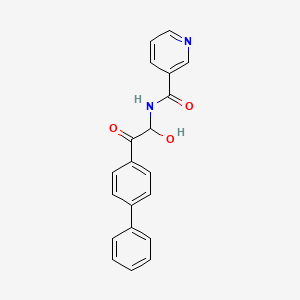
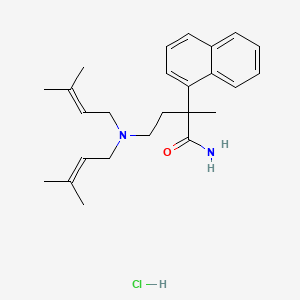
![5-[(E)-(4-Methylphenyl)diazenyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14651314.png)
